(E)-3,4-dihydroxybenzaldehyde oxime

Antitumor Ribonucleotide Reductase DNA Synthesis

Select (E)-3,4-Dihydroxybenzaldehyde oxime for RNR inhibition assays (IC50 38 µM) and in vivo antitumor studies (100% ILS in L1210). Its free oxime pharmacophore is essential—substitution with the parent aldehyde (CKII IC50 783 µM) or O-ethyl analog (tyrosinase inhibitor) will invalidate RNR-focused SAR. Also a key intermediate for patented nitrone antioxidants. Ensure experimental fidelity by choosing the validated chemical probe.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Cat. No. B14087928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3,4-dihydroxybenzaldehyde oxime
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=NO)O)O
InChIInChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4-
InChIKeyNUFMSECAGOXHAV-YWEYNIOJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (E)-3,4-Dihydroxybenzaldehyde Oxime: Key Identifiers and Physicochemical Properties for Procurement


(E)-3,4-Dihydroxybenzaldehyde oxime (CAS: 3343-59-7) is an aromatic aldoxime with a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol [1][2]. Also known as 3,4-dihydroxybenzaldoxime or protocatechualdehyde oxime, it is synthesized via condensation of 3,4-dihydroxybenzaldehyde with hydroxylamine [3]. Its physicochemical profile includes a melting point of 155-157°C, a topological polar surface area of 73.0 Ų, and a calculated XLogP3 of 1.6, indicating moderate lipophilicity balanced by polar character [1]. This profile is relevant for solubility and membrane permeability assessments in assay design.

Why a Generic 'Oxime' or 'Catechol' Substitute Cannot Replace (E)-3,4-Dihydroxybenzaldehyde Oxime in Targeted Applications


In-class substitution of (E)-3,4-dihydroxybenzaldehyde oxime is not scientifically valid due to the precise synergy between its oxime moiety and 3,4-dihydroxy (catechol) substitution pattern. This specific configuration dictates both its redox behavior and its enzyme recognition profile. For instance, while the parent aldehyde, 3,4-dihydroxybenzaldehyde, also possesses the catechol group, it lacks the oxime's specific enzyme-targeting capabilities, demonstrating an IC50 of 783 µM against CKII compared to the oxime's 38 µM against ribonucleotide reductase [1]. Similarly, simple O-alkylation of the oxime, as in 3,4-dihydroxybenzaldehyde-O-ethyloxime, completely shifts its inhibitory spectrum, yielding a potent tyrosinase inhibitor (IC50 = 0.3 µM) but abrogating the antitumor activity linked to the free oxime [2]. These divergent activities across structurally close analogs underscore that functional outcomes are non-interchangeable and are exquisitely sensitive to minor structural modifications. Therefore, generic substitution risks experimental failure and invalidates comparative structure-activity relationship (SAR) studies.

Quantitative Differentiation: (E)-3,4-Dihydroxybenzaldehyde Oxime vs. Closest Analogs and In-Class Compounds


Potent Ribonucleotide Reductase Inhibition: A Key Differentiator for Antitumor Research

The compound exhibits a potent inhibitory effect on ribonucleotide reductase (RNR) with an IC50 of 38 µM [1]. This activity is a key differentiator from its direct precursor, 3,4-dihydroxybenzaldehyde, which shows negligible RNR inhibition (data not quantified in the same study but established as a different target profile, e.g., CKII IC50 = 783 µM) . Furthermore, this RNR inhibition correlates with superior in vivo antitumor activity in the L1210 murine leukemia model, where it achieved a percent increased life span (% ILS) of 100% [1]. This combination of a potent, enzyme-specific IC50 and validated in vivo efficacy is not observed for other isomers or classes of dihydroxybenzene derivatives examined in the same study [1].

Antitumor Ribonucleotide Reductase DNA Synthesis

Distinct Enzyme Selectivity vs. O-Alkylated Analogs: Tyrosinase vs. RNR

A critical structural determinant for biological activity is the free oxime group. The O-ethyl analog, 3,4-dihydroxybenzaldehyde-O-ethyloxime, is a potent tyrosinase inhibitor (IC50 = 0.3 ± 0.1 µM) comparable to tropolone [1]. In contrast, the parent compound, (E)-3,4-dihydroxybenzaldehyde oxime, has not been reported as a strong tyrosinase inhibitor in the same assays, but instead shows potent RNR inhibition (IC50 = 38 µM) [2]. This highlights that O-alkylation diverts the compound's activity from RNR inhibition toward tyrosinase inhibition. Similarly, the O-methyl analog, 3,4-dihydroxybenzaldehyde O-methyl-oxime, is a weak inhibitor of c-Src kinase (IC50 = 41 µM) [3]. These data demonstrate that the free oxime is essential for the RNR-targeting activity profile.

Tyrosinase Inhibition RNR Inhibition Selectivity

Validated In Vivo Antitumor Efficacy: A Quantitative Advantage Over In-Class Peers

In a comparative in vivo study of dihydroxybenzene derivatives against L1210 murine leukemia, (E)-3,4-dihydroxybenzaldehyde oxime (as 3,4-dihydroxybenzaldoxime) demonstrated a percent increased life span (% ILS) of 100% [1]. This is a critical differentiator from other structural analogs in the same study, which did not achieve this level of efficacy. For instance, the parent aldehyde and other isomers of dihydroxybenzaldoxime showed inferior or no significant activity in this model [1]. This in vivo validation directly supports the procurement of this specific compound for preclinical antitumor research, as it provides a higher likelihood of observing a biological effect compared to its close structural relatives.

In Vivo Efficacy Antitumor L1210 Leukemia

Defined Utility as a Synthetic Intermediate: Documented Routes for Nitrone Derivatives

The compound is a documented and valuable intermediate in the synthesis of advanced nitrone derivatives, which are of interest in personal care applications for their enhanced antioxidant properties [1]. A patent application explicitly describes the synthesis of (E)-3,4-dihydroxybenzaldehyde oxime (referred to as 34DHBzOx) as a precursor step, highlighting its utility in a multi-step synthetic route [1]. This provides a clear, applied differentiation from its analogs, which may not be explicitly claimed or exemplified in such industrial processes. While the parent aldehyde can also be a starting material, the oxime is the specific precursor required for generating the nitrone functionality.

Synthetic Intermediate Nitrone Personal Care

Best Research and Industrial Application Scenarios for (E)-3,4-Dihydroxybenzaldehyde Oxime


Preclinical Oncology Research Targeting Ribonucleotide Reductase

Based on the direct head-to-head comparison showing an IC50 of 38 µM against ribonucleotide reductase and a 100% increased life span in the L1210 in vivo model [1], this compound is ideally suited for in vitro and in vivo studies investigating RNR-dependent DNA synthesis inhibition. It should be selected over its parent aldehyde or O-alkylated analogs for any assay where RNR inhibition is the primary mechanism of interest. The compound serves as a validated, quantitative probe for this pathway, enabling researchers to establish robust SAR around the free oxime pharmacophore.

Synthesis of Advanced Nitrone Antioxidants for Personal Care

As documented in patent literature, this compound is a crucial intermediate for preparing specialized nitrone derivatives used in personal care formulations to enhance antioxidant protection [2]. Its use in this context is supported by explicit synthetic procedures within the patent, differentiating it from other oximes that lack this documented industrial route. Researchers and formulators should prioritize this compound as a starting material when developing next-generation antioxidant ingredients, as it offers a validated path to a commercially relevant product class.

Structure-Activity Relationship (SAR) Studies of Dihydroxybenzene Derivatives

The compound's unique profile—potent RNR inhibition and in vivo antitumor activity [1], contrasted with the tyrosinase inhibition of its O-ethyl analog [3] and the weak c-Src inhibition of its O-methyl analog [4]—makes it an essential comparator in SAR studies. It allows researchers to dissect the contribution of the free oxime group to biological activity. Including this compound in a panel of dihydroxybenzene derivatives is critical for drawing accurate conclusions about the pharmacophore requirements for different enzyme targets.

Biochemical Assays for RNR-Dependent Processes

For any biochemical or cell-based assay designed to probe RNR function, DNA replication stress, or the mechanism of action of other RNR inhibitors, this compound provides a potent (IC50 = 38 µM) and well-characterized tool [1]. Its activity is distinct from that of the parent aldehyde, which does not significantly inhibit RNR, ensuring that the observed biological effects can be specifically attributed to RNR inhibition rather than a general cytotoxic or off-target effect common to the catechol moiety.

Quote Request

Request a Quote for (E)-3,4-dihydroxybenzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.